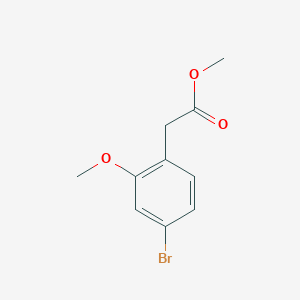

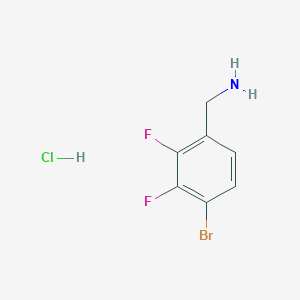

![molecular formula C5H2BrClN4 B1383217 6-溴-8-氯-[1,2,4]三唑并[1,5-a]哒嗪 CAS No. 2092679-78-0](/img/structure/B1383217.png)

6-溴-8-氯-[1,2,4]三唑并[1,5-a]哒嗪

描述

“6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C5H2BrClN4 . It has a molecular weight of 233.45 . The compound is stored at temperatures between 0-8°C .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound belongs, has been extensively studied . The heterocycle has been proposed as a possible surrogate of the purine ring, and depending on the choice of substituents, it has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H . This code provides a unique representation of the compound’s molecular structure.It is stored at temperatures between 0-8°C . The compound’s exact physical and chemical properties such as melting point, boiling point, and solubility are not specified in the search results.

科学研究应用

Pharmaceutical Research: Anticancer Agents

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine: has been identified as a potential scaffold in the development of anticancer agents. Its structural motif is found in compounds that exhibit inhibitory activity against various cancer cell lines. The bromo and chloro substituents are particularly significant for the modulation of biological activity, allowing for the design of targeted therapies with improved efficacy and reduced toxicity .

Material Science: Organic Semiconductors

In material science, this compound serves as a precursor for the synthesis of organic semiconductors. The heterocyclic core of triazolopyrazine provides electronic properties conducive to charge transport, which is essential for the development of high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Chemical Biology: Enzyme Inhibition

The triazolopyrazine ring system is explored for its enzyme inhibition properties. Researchers have synthesized derivatives that act as potent inhibitors of enzymes like kinases, which play a crucial role in signal transduction pathways. This application has implications for treating diseases where such enzymes are dysregulated .

Neuropharmacology: GABA Receptor Modulation

This compound is also studied for its potential to modulate gamma-aminobutyric acid (GABA) receptors in the central nervous system. Modifying the GABAergic system can lead to new treatments for neurological disorders such as epilepsy, anxiety, and insomnia .

Agrochemistry: Pesticide Development

In agrochemistry, 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine derivatives are being investigated for their use in pesticide formulations. These compounds can interact with specific receptors in pests, leading to the development of novel pesticides with unique modes of action .

Analytical Chemistry: Chromatographic Studies

The compound’s distinct physicochemical properties make it suitable for use as a standard in chromatographic studies. It helps in the development of analytical methods for the detection and quantification of related substances in complex mixtures .

Computational Chemistry: Molecular Modeling

In computational chemistry, the compound’s structure is used in molecular modeling to predict the interaction with biological targets. Its electronic configuration and spatial arrangement allow for the simulation of binding affinities and reactivity, aiding in the rational design of bioactive molecules .

Nanotechnology: Nanomaterial Synthesis

Lastly, the compound finds application in nanotechnology, where it is used as a building block for the synthesis of nanomaterials. Its ability to form stable complexes with metals can lead to the creation of novel nanoscale structures with specific properties for use in catalysis, drug delivery, and imaging .

安全和危害

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, to which “6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine” belongs, has shown remarkable versatility in drug design . Future research could explore its potential in various therapeutic applications, including but not limited to, cancer and parasitic diseases .

作用机制

Biochemical Pathways

The biochemical pathways affected by 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine are currently unknown . As research progresses, it is expected that the compound’s effects on various biochemical pathways will be discovered.

Result of Action

The molecular and cellular effects of 6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine’s action are currently unknown

属性

IUPAC Name |

6-bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN4/c6-3-1-11-5(4(7)10-3)8-2-9-11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIRULUMXRRQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C2=NC=NN21)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)

![{3-Aminobicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B1383137.png)

![tert-Butyl 3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1383144.png)

![tert-Butyl 3-oxo-5-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1383152.png)

![Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1383153.png)

![tert-Butyl 3-(hydroxymethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1383155.png)

![tert-Butyl 4-(2-aminoethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383156.png)

![2-Benzyl-octahydro-cyclopenta[c]pyrrol-4-ylamine dihydrochloride](/img/structure/B1383157.png)